molecular formula C16H26N2O9 B032607 4-N-tert-Butyloxycarbonyl Zanamivir Amine CAS No. 166830-74-6

4-N-tert-Butyloxycarbonyl Zanamivir Amine

Cat. No.: B032607
CAS No.: 166830-74-6
M. Wt: 390.39 g/mol
InChI Key: BABHEKROSIBCHI-IINAIABHSA-N
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Description

The compound “(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including acetamido, oxycarbonylamino, and trihydroxypropyl groups, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its functional groups may interact with biological molecules, making it useful in biochemical studies.

    Medicine: The compound may have pharmacological properties, such as acting as an enzyme inhibitor or receptor agonist/antagonist.

    Industry: It can be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the pyran ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of functional groups: The acetamido, oxycarbonylamino, and trihydroxypropyl groups are introduced through specific reactions such as acylation, carbamoylation, and hydroxylation.

    Purification: The final compound is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes with optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The oxycarbonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the acetamido group may produce primary amines.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: The acetamido group may interact with the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid: is similar to other compounds with pyran rings and multiple functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O9/c1-7(20)17-11-8(18-15(25)27-16(2,3)4)5-10(14(23)24)26-13(11)12(22)9(21)6-19/h5,8-9,11-13,19,21-22H,6H2,1-4H3,(H,17,20)(H,18,25)(H,23,24)/t8-,9+,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABHEKROSIBCHI-IINAIABHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-N-tert-Butyloxycarbonyl Zanamivir Amine
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4-N-tert-Butyloxycarbonyl Zanamivir Amine
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4-N-tert-Butyloxycarbonyl Zanamivir Amine

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